molecular formula C19H19FN4O2S B4500234 N-[(2Z)-4-tert-butyl-1,3-thiazol-2(3H)-ylidene]-2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide

N-[(2Z)-4-tert-butyl-1,3-thiazol-2(3H)-ylidene]-2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide

Cat. No.: B4500234
M. Wt: 386.4 g/mol
InChI Key: BXTUPKOTKHGGNB-UHFFFAOYSA-N
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Description

N-[(2Z)-4-tert-butyl-1,3-thiazol-2(3H)-ylidene]-2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a heterocyclic compound featuring a thiazole ring substituted with a tert-butyl group, a pyridazinone moiety linked to a 4-fluorophenyl group, and an acetamide bridge. The compound’s synthesis likely involves multi-step reactions, including cyclocondensation and 1,3-dipolar cycloaddition, similar to methodologies described for related acetamide derivatives .

Properties

IUPAC Name

N-(4-tert-butyl-1,3-thiazol-2-yl)-2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN4O2S/c1-19(2,3)15-11-27-18(21-15)22-16(25)10-24-17(26)9-8-14(23-24)12-4-6-13(20)7-5-12/h4-9,11H,10H2,1-3H3,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXTUPKOTKHGGNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CSC(=N1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-4-tert-butyl-1,3-thiazol-2(3H)-ylidene]-2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide typically involves the formation of the thiazole and pyridazine rings followed by their coupling. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of these rings and their subsequent coupling .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-4-tert-butyl-1,3-thiazol-2(3H)-ylidene]-2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to optimize the reaction .

Major Products

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of the compound is C19H19N4O2SC_{19}H_{19}N_{4}O_{2}S, with a molecular weight of approximately 373.44 g/mol. The presence of the tert-butyl group enhances lipophilicity, potentially influencing its biological activity and pharmacokinetics.

Structural Features

FeatureDescription
Thiazole Ring Contributes to reactivity and biological properties.
Pyridazine Moiety Enhances pharmacological profile.
Acetamide Group Involved in various biological interactions.

Biological Activities

Research indicates that compounds with similar structural features exhibit a range of biological activities, including:

  • Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains.
  • Anticancer Properties : Some derivatives have demonstrated potential in inhibiting cancer cell proliferation.
  • Anti-inflammatory Effects : Certain thiazole-containing compounds are known for their anti-inflammatory properties.

Case Studies and Research Findings

  • Anticancer Activity : A study involving thiazole derivatives highlighted their ability to inhibit the growth of cancer cells in vitro. The compound's unique structure may enhance its binding affinity to specific cellular targets involved in tumor growth.
  • Antimicrobial Studies : Research has shown that thiazole-based compounds exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. The incorporation of the pyridazine moiety may further enhance this activity by altering the compound's interaction with bacterial membranes.
  • Pharmacological Profiles : Interaction studies have been crucial in understanding the pharmacodynamics of this compound. Investigations into its binding affinities with various receptors indicate potential use in treating conditions such as inflammation and infection.

Mechanism of Action

The mechanism of action of N-[(2Z)-4-tert-butyl-1,3-thiazol-2(3H)-ylidene]-2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide involves its interaction with specific molecular targets. For example, as an HER2 inhibitor, it binds to the HER2 receptor, blocking its activity and thereby inhibiting the growth of cancer cells. The pathways involved may include the inhibition of downstream signaling pathways that promote cell proliferation .

Comparison with Similar Compounds

Key Observations :

  • The target compound’s thiazole-pyridazinone system is distinct from triazole-naphthalene () and benzimidazole-thiazolidinone () scaffolds, suggesting divergent electronic and steric properties.
  • The 4-fluorophenyl group in the target compound may enhance bioavailability compared to the naphthyloxy group in compounds, which increases molecular weight and hydrophobicity .

Spectroscopic and Physicochemical Properties

Spectroscopic data for analogous compounds (Table 2) provide benchmarks for comparison:

Compound IR (C=O stretch, cm⁻¹) $ ^1H $ NMR (δ ppm, key protons) Molecular Weight
Target Compound (predicted) ~1670–1690 5.4–5.5 (–CH2–), 7.2–8.4 (Ar–H) ~428 g/mol
6a 1671 5.38 (–NCH2CO–), 7.20–8.36 (Ar–H) 403.40 g/mol
6b 1682 5.48 (–OCH2), 8.36 (triazole H) 404.35 g/mol
Thiazolidinone derivatives ~1660–1680 2.5–3.0 (–CH2–), 7.3–8.1 (Ar–H) ~380–450 g/mol

Key Observations :

  • The target compound’s C=O stretch (predicted ~1670–1690 cm⁻¹) aligns with acetamide derivatives in and .
  • $ ^1H $ NMR signals for aromatic protons (7.2–8.4 ppm) and methylene groups (5.4–5.5 ppm) are consistent with triazole- and thiazolidinone-based analogs .

Biological Activity

N-[(2Z)-4-tert-butyl-1,3-thiazol-2(3H)-ylidene]-2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's structure, synthesis, and various biological effects, supported by relevant research findings and data tables.

Compound Overview

This compound features a thiazole ring, a pyridazine moiety, and an acetamide functional group. Its unique structural characteristics contribute to its diverse chemical properties and potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Preparation of Thiazole and Pyridazine Intermediates : These intermediates are synthesized using specific reagents such as tert-butylamine and 4-fluorobenzaldehyde.
  • Coupling Reaction : The thiazole and pyridazine intermediates are coupled under controlled conditions to yield the final compound.

Biological Activity

Research indicates that compounds with similar structural features exhibit a range of biological activities. Below are the notable activities of this compound:

Anticancer Activity

Studies have demonstrated that compounds containing thiazole and pyridazine moieties can exhibit significant anticancer properties. For instance:

  • IC50 Values : The compound shows promising cytotoxicity against various cancer cell lines with IC50 values reported in the low micromolar range (e.g., 1.61 ± 1.92 µg/mL) .
Cell LineIC50 (µg/mL)
HT291.61 ± 1.92
MCF71.98 ± 1.22

Antimicrobial Activity

The compound has also shown potential antimicrobial effects against both Gram-positive and Gram-negative bacteria:

  • Minimum Inhibitory Concentration (MIC) : The MIC for certain bacterial strains was found to be as low as 31.25 µg/mL .
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus31.25
Escherichia coli62.50

Anti-inflammatory Effects

Compounds with thiazole structures have been associated with anti-inflammatory activity through modulation of inflammatory pathways. The specific mechanisms are still under investigation but may involve inhibition of pro-inflammatory cytokines.

Case Studies

Several studies have evaluated the biological activity of related compounds:

  • Thiazole Derivatives in Cancer Treatment : A study highlighted the anticancer effects of thiazole-based derivatives, indicating their potential as effective agents against various tumor types .
  • Antimicrobial Studies : Research on thiazole-linked compounds demonstrated their effectiveness against multiple bacterial strains, suggesting a broad-spectrum antimicrobial action .

The mechanism by which this compound exerts its biological effects likely involves interactions with specific molecular targets such as enzymes or receptors involved in critical cellular pathways. The structural features enable the formation of hydrogen bonds and hydrophobic interactions that modulate target activity.

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step pathways, including:
  • Cyclocondensation : Formation of the thiazole ring via cyclization of thiourea derivatives with α-haloketones under basic conditions (e.g., KOH in ethanol) .
  • Coupling Reactions : Amide bond formation between the thiazole and pyridazine moieties using carbodiimide coupling agents (e.g., EDCI/HOBt) .
  • Optimization Strategies :
  • Monitor reaction progress via TLC (hexane:ethyl acetate, 8:2) .
  • Purify intermediates via column chromatography (silica gel, gradient elution) .
  • Use recrystallization (ethanol or methanol) to enhance final product purity .

Q. Which spectroscopic and analytical techniques are critical for structural characterization?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) resolves proton environments (e.g., Z-configuration of the thiazole-ylidene group) and confirms substituent positions .
  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1670 cm⁻¹ for the acetamide moiety) .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolves absolute stereochemistry and intermolecular interactions (if crystalline) .

Q. How can initial bioactivity screening be designed to evaluate this compound’s therapeutic potential?

  • Methodological Answer :
  • In Vitro Assays :
  • Enzyme Inhibition : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase/GTPase activity assays) .
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
  • Control Experiments : Include positive controls (e.g., staurosporine for kinase inhibition) and solvent-only negative controls .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use software like AutoDock Vina to simulate binding to target proteins (e.g., COX-2, EGFR). Focus on:
  • Hydrogen bonding with the pyridazine oxygen and fluorophenyl group .
  • Hydrophobic interactions with the tert-butyl group .
  • MD Simulations : Run 100-ns trajectories (AMBER/CHARMM force fields) to assess binding stability .
  • Validation : Compare docking scores with experimental IC₅₀ values from enzyme assays .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer :
  • Assay Standardization :
  • Validate cell line authenticity (STR profiling) .
  • Normalize assay conditions (pH, temperature, incubation time) .
  • Compound Integrity Checks :
  • Verify purity via HPLC (>95%) and assess stability under assay conditions (e.g., DMSO stock solutions) .
  • Orthogonal Assays : Confirm activity using complementary methods (e.g., SPR for binding affinity vs. enzymatic assays) .

Q. How can in vivo pharmacokinetic (PK) studies be designed to assess bioavailability and metabolism?

  • Methodological Answer :
  • Animal Models : Administer the compound intravenously/orally to rodents (e.g., Sprague-Dawley rats) and collect plasma samples at timed intervals .
  • Analytical Methods :
  • LC-MS/MS : Quantify compound and metabolites (e.g., glucuronide conjugates) .
  • Pharmacokinetic Parameters : Calculate t₁/₂, Cₘₐₓ, and AUC using non-compartmental analysis (WinNonlin) .
  • Tissue Distribution : Use radiolabeled analogs (¹⁴C) to track accumulation in target organs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(2Z)-4-tert-butyl-1,3-thiazol-2(3H)-ylidene]-2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide
Reactant of Route 2
Reactant of Route 2
N-[(2Z)-4-tert-butyl-1,3-thiazol-2(3H)-ylidene]-2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.